N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a benzyl group at position 6 and a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide moiety. Its design likely targets DNA repair enzymes, particularly apurinic/apyrimidinic endonuclease 1 (APE1), given its structural resemblance to known APE1 inhibitors . The benzothiazole and sulfonyl groups are critical for binding efficiency, while the tetrahydrothienopyridine system enhances pharmacokinetic properties such as blood-brain barrier penetration .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N4O3S3/c42-35(27-14-16-29(17-15-27)47(43,44)41-21-18-26-10-4-5-11-28(26)23-41)39-37-34(36-38-31-12-6-7-13-32(31)45-36)30-19-20-40(24-33(30)46-37)22-25-8-2-1-3-9-25/h1-17H,18-24H2,(H,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPBXBSCYSARIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)CC6=CC=CC=C6)C7=NC8=CC=CC=C8S7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetics and Selectivity
- Compound 3 : Demonstrates favorable plasma and brain exposure in mice, with a half-life >4 hours .
- Target Compound : The benzyl group may prolong metabolic stability compared to isopropyl analogues, though this requires empirical validation.
Structure-Activity Relationships (SAR)
- Core Modifications: The benzo[d]thiazole-tetrahydrothienopyridine core is essential for APE1 binding; substitutions at position 6 (benzyl vs. isopropyl) fine-tune solubility and target engagement .
- Sulfonyl vs. Acetyl Groups : Sulfonyl-linked benzamide groups (as in the target compound) show higher enzymatic inhibition than acetylated derivatives, likely due to stronger hydrogen bonding with APE1’s active site .
Research Implications
The target compound’s structural uniqueness positions it as a promising candidate for overcoming chemotherapy resistance in high-APE1 tumors, such as glioblastoma (where APE1 activity is 7.3-fold higher than in normal brain tissue ). Comparative studies with Compound 3 suggest that optimizing substituents at position 6 and the sulfonyl linker could yield next-generation inhibitors with enhanced efficacy and brain bioavailability.
Q & A
Q. What are the critical parameters to optimize during the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including amidation, sulfonylation, and cyclization. Key parameters include:
- Temperature control : Exothermic reactions (e.g., benzothiazole formation) require precise cooling to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification via column chromatography .
- Catalyst use : Pd-mediated cross-coupling may improve benzyl group introduction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity (>95% by area) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of benzothiazole and dihydroisoquinoline moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ within 2 ppm of theoretical) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure final compound purity >98% .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use dynamic light scattering (DLS) in buffers (PBS, pH 7.4) with co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation .
- Stability profiling : Incubate at 37°C in simulated biological fluids (e.g., plasma) and analyze degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Substituent effects : Compare benzyl vs. methyl groups at position 6 using isothermal titration calorimetry (ITC) to quantify binding affinity .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and readouts (luminescence vs. fluorescence) to minimize experimental bias .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers .
Q. What strategies are recommended for elucidating the compound’s primary biological targets?
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinases or GPCRs, focusing on the sulfonylbenzamide moiety’s electrostatic complementarity .
- Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE and LC-MS/MS .
- CRISPR-Cas9 screening : Knock out candidate targets (e.g., PI3K isoforms) in cell viability assays to confirm functional relevance .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Analog synthesis : Replace the dihydroisoquinoline sulfonyl group with morpholine or piperidine derivatives to modulate lipophilicity (clogP 2.5–4.0) .
- Pharmacophore mapping : Overlay active/inactive analogs in MOE software to identify essential hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- In vivo validation : Test top candidates in xenograft models (e.g., HCT116 colon cancer) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
Q. What methodologies are suitable for studying metabolic pathways and metabolite identification?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
- Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in rodent models .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic stability .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields to predict logBB values .
- ADMET prediction : SwissADME or ADMETlab 2.0 estimate bioavailability (%F), plasma protein binding, and hERG inhibition risks .
- Salt formation screening : Test hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) without altering target affinity .
Q. Notes
- For SAR studies, prioritize peer-reviewed journals with rigorous analytical validation (e.g., J. Med. Chem., Eur. J. Med. Chem.).
- Computational tools must be validated against experimental data to ensure predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
